molecular formula C12H17NO B12866300 3-(2-Methoxyphenyl)-1-methylpyrrolidine

3-(2-Methoxyphenyl)-1-methylpyrrolidine

Cat. No.: B12866300
M. Wt: 191.27 g/mol
InChI Key: YILRVBWEJWRVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(2-Methoxyphenyl)-1-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and methoxyphenyl group contribute to its versatility and potential for various applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-13-8-7-10(9-13)11-5-3-4-6-12(11)14-2/h3-6,10H,7-9H2,1-2H3

InChI Key

YILRVBWEJWRVGR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.